molecular formula C14H11N3O5S B12495585 N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12495585
M. Wt: 333.32 g/mol
InChI Key: XDIPGKMVXLMPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by its reaction with 2-aminobenzenesulfonamide under specific conditions to yield the desired benzothiazole derivative. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 5-nitro-2-methoxyaniline
  • Benzothiazole-2-sulfonamide

Comparison

Compared to similar compounds, N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide exhibits unique properties, such as enhanced biological activity and stability

Properties

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H11N3O5S/c1-22-12-7-6-9(17(18)19)8-11(12)15-14-10-4-2-3-5-13(10)23(20,21)16-14/h2-8H,1H3,(H,15,16)

InChI Key

XDIPGKMVXLMPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.